1-benzylcyclohexanol
Description
The exact mass of the compound 1-Benzylcyclohexan-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELACZRZMOTSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173072 | |
| Record name | 1-Benzylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
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Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1944-01-0 | |
| Record name | 1-(Phenylmethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Benzylcyclohexan-1-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1944-01-0 | |
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| Record name | 1944-01-0 | |
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| Record name | 1-Benzylcyclohexan-1-ol | |
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| Record name | 1-benzylcyclohexan-1-ol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.128 | |
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| Record name | 1-Benzylcyclohexanol | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T2GNY756 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling and Use of 1-Benzylcyclohexanol
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, and use of 1-benzylcyclohexanol (CAS No. 1944-01-0), a tertiary alcohol utilized in laboratory and manufacturing settings.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical and physical properties, toxicological profile, and appropriate safety protocols. A detailed experimental workflow for its synthesis via a Grignard reaction is also presented, emphasizing the causality behind each procedural step to ensure a self-validating and safe experimental design.
Introduction: Understanding the Compound
This compound is a solid tertiary alcohol with the molecular formula C₁₃H₁₈O.[2] Its structure, featuring a benzyl group and a cyclohexanol ring, makes it a useful intermediate in organic synthesis. However, the same structural features also inform its reactivity and toxicological profile, necessitating a thorough understanding for safe handling. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, more causal understanding of the risks and mitigation strategies associated with this compound.
Chemical and Physical Properties
A foundational element of safe handling is a clear understanding of the substance's intrinsic properties. These values dictate its behavior under various laboratory and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O | PubChem[2] |
| Molecular Weight | 190.28 g/mol | PubChem[2] |
| Appearance | Solid | MOLBASE[1] |
| Boiling Point | 299.9 °C at 760 mmHg | MOLBASE[1] |
| Flash Point | 118.2 °C | MOLBASE[1] |
| Density | 1.056 g/cm³ | MOLBASE[1] |
Hazard Identification and Toxicological Profile
This compound is classified with several hazards that demand careful consideration in any risk assessment.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage (Category 1): Poses a significant risk of serious damage to the eyes.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or vapor.[1][2]
The causality behind these classifications is rooted in the chemical's ability to interact with biological tissues. As a solid, the primary inhalation risk stems from dust formation. Fine particles can be easily inhaled, leading to irritation of the respiratory tract. Skin and eye irritation are common for many organic alcohols, and the "serious eye damage" classification underscores the need for robust eye protection.
Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a thorough risk assessment. The following workflow, illustrated in the diagram below, provides a logical progression from hazard identification to the implementation and review of control measures. This process ensures that for every identified risk, a corresponding and effective safety barrier is in place.
Caption: A logical workflow for assessing and mitigating risks associated with this compound.
Safe Handling and Storage Protocols
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood or a ventilated enclosure. This is crucial to mitigate the risk of inhaling dust particles. When weighing or transferring the solid, localized exhaust ventilation can be particularly effective.
Personal Protective Equipment (PPE): A Necessary Barrier
Given the hazard classifications, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Due to the "Serious Eye Damage" classification, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing during reactions.
-
Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) should be worn. It is critical to inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills or if engineering controls are not sufficient.
Storage Requirements
This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[1] The container must be kept tightly closed to prevent the absorption of moisture and to contain any vapors.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from cyclohexanone and benzylmagnesium chloride. The Grignard reaction is highly exothermic and involves air-sensitive reagents, necessitating strict adherence to the described safety measures.
Causality of Procedural Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[3] Any moisture will quench the reagent, halting the desired reaction and reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The Grignard reagent can also react with atmospheric oxygen. An inert atmosphere of nitrogen or argon is essential to prevent this side reaction.[4]
-
Controlled Addition: The reaction is highly exothermic.[5][6] Adding the cyclohexanone solution slowly to the Grignard reagent allows for better temperature control, preventing the solvent from boiling uncontrollably (a runaway reaction).
-
Quenching Procedure: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[7] This is a milder alternative to strong acids and helps to neutralize the magnesium alkoxide intermediate while minimizing the risk of vigorous, uncontrolled reactions.
Diagram of Experimental Setup
Sources
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Dehydration of 1-Benzylcyclohexanol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexities of Carbocation Chemistry
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a direct route to the formation of alkenes. The dehydration of 1-benzylcyclohexanol, a tertiary benzylic alcohol, is a particularly illustrative example of this reaction class. It serves as an excellent model for understanding the intricacies of the E1 elimination pathway, the regiochemical outcomes dictated by Zaitsev's rule, and the significant potential for carbocation rearrangements that can lead to a complex array of products. This application note provides a deep dive into the mechanistic underpinnings of this reaction and offers a detailed protocol for its execution and analysis, empowering researchers to anticipate and control the reaction's course.
Mechanistic Deep Dive: An E1 Pathway with a Propensity for Rearrangement
The acid-catalyzed dehydration of this compound proceeds through a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water generates a tertiary carbocation, the stability of which is enhanced by the adjacent phenyl group through resonance. This carbocation intermediate is the central player in the reaction, dictating the distribution of the final products.[1][2]
The primary course of the reaction involves the loss of a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. According to Zaitsev's rule, the most substituted, and therefore most stable, alkene is generally the major product.[3] In the case of this compound, this would be 1-benzylcyclohexene.
However, the reality of this reaction is far more complex due to the possibility of carbocation rearrangements.[4] A study by Khalaf et al. demonstrated that the reaction of this compound with sulfuric acid yields a mixture of products, including 1-benzylcyclohexene (47.5%), the bridged bicyclic compound 2,3-benzobicyclo[3.3.1]nona-2-ene (8%), and other rearranged products.[5][6] The formation of these unexpected products underscores the importance of considering alternative mechanistic pathways stemming from the initial carbocation.
The following diagram illustrates the proposed mechanistic pathways:
Figure 1: Proposed mechanistic pathways in the acid-catalyzed dehydration of this compound.
The formation of 2,3-benzobicyclo[3.3.1]nona-2-ene is a fascinating example of an intramolecular Friedel-Crafts type reaction, where the carbocationic center is attacked by the electron-rich benzene ring, leading to a cyclized, bridged structure.[7] This highlights the dual reactivity of the carbocation intermediate.
Experimental Protocol: A Guided Approach to Synthesis and Analysis
This protocol is designed to provide a reproducible method for the dehydration of this compound, with a focus on maximizing the yield of the desired alkene product while acknowledging the potential for side reactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Sigma-Aldrich | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Handle with extreme care |
| Diethyl Ether | Anhydrous | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Boiling Chips |
Equipment
-
Round-bottom flask (100 mL)
-
Distillation apparatus (short path)
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, place 10.0 g of this compound and a few boiling chips.
-
Acid Addition: In a fume hood, carefully and slowly add 5.0 mL of concentrated sulfuric acid to the flask with gentle swirling. The mixture will become warm.
-
Dehydration: Assemble a short path distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle to a temperature of approximately 140-160 °C. The alkene products will begin to distill over with water.
-
Collection: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more organic material is co-distilling with the water.
-
Work-up: Transfer the distillate to a separatory funnel. Add 20 mL of diethyl ether to dissolve the organic layer.
-
Neutralization: Wash the organic layer twice with 20 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently.
-
Washing: Wash the organic layer with 20 mL of brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Decant the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Characterization: Determine the yield of the crude product mixture. Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene isomers and any rearranged products.[8][9]
The following diagram outlines the experimental workflow:
Figure 2: Experimental workflow for the dehydration of this compound.
Concluding Remarks: A Reaction of Nuance and Opportunity
The acid-catalyzed dehydration of this compound is more than a simple elimination reaction; it is a gateway to understanding the subtle factors that govern carbocation reactivity. While the formation of the Zaitsev product, 1-benzylcyclohexene, is the expected outcome, the potential for rearrangement to form intricate structures like 2,3-benzobicyclo[3.3.1]nona-2-ene provides a rich platform for mechanistic investigation. By carefully controlling reaction conditions and employing robust analytical techniques, researchers can navigate the complexities of this reaction and harness its potential in synthetic applications.
References
-
Khalaf, A. A., Awad, I. M., El-Emary, T. I., & Abd El-Aal, H. A. K. (2006). Modern Friedel-Crafts chemistry. Part-271. Alkylation of benzene with 1-benzyl- and 1-phenylcyclohexanols in the presence of H 2SO4 and AlCl3/CH3NO2 catalysts. Journal of the Indian Chemical Society, 83(8), 803-808. [Link]
-
Ashenhurst, J. (2023). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]
-
EduBirdie. (2023). Cyclohexanol Dehydration Lab Report: A Comprehensive Analysis. [Link]
-
Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PubMed Central. [Link]
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The Organic Chemistry Tutor. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4 [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. [Link]
-
UCF CHM 2210. (2026, January 9). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 7). Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts.[Link]
-
Chegg. (2017, December 11). Solved 6) Determine the product and mechanism of the. [Link]
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ACS Publications. (2016, September 15). Combining Molecular Modeling with 13 C and DEPT NMR Spectroscopy To Examine the Dehydration of 1-Methylcyclohexanol. [Link]
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Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]
-
Writing in Biology. (2019, March 19). Procedure for Synthesis of Cyclohexene. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PubMed Central. [Link]
-
Knowledge Exchange. (n.d.). UV-VIS Analysis on the Mechanism of the Sulfuric Acid-Catalyzed Dehydration of 2-Cyclohexen-1-OL. [Link]
-
ResearchGate. (2025, August 6). Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). [Link]
-
Organic Syntheses. (n.d.). Cyclohexylbenzene. [Link]
-
ERIC. (2011, May). EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS). [Link]
-
LookChem. (n.d.). Cas 4714-09-4,Benzene, (1-cyclohexen-1-ylmethyl)-. [Link]
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- 7. This compound | 1944-01-0 | Benchchem [benchchem.com]
- 8. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 9. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of 1-Benzylcyclohexanol Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-benzylcyclohexanol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. These tertiary alcohols serve as crucial intermediates for various molecular scaffolds, including potential SGLT inhibitors for metabolic diseases and compounds investigated for neurodegenerative disorders.[1][2] This guide emphasizes the Grignard reaction as the principal synthetic route, offering a detailed exploration of its mechanism, optimization parameters, and a step-by-step laboratory protocol. Additionally, it discusses subsequent transformations, such as Friedel-Crafts alkylation, to highlight the synthetic utility of the target molecule. The content is designed for researchers, chemists, and drug development professionals, blending theoretical principles with practical, field-proven methodologies.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged scaffold in modern synthetic chemistry. Its rigid cyclohexyl ring combined with the aromatic benzyl group provides a three-dimensional structure that is valuable for probing biological targets. Derivatives of this structure have been explored for their potential as antibacterial agents and as key components in drugs targeting complex diseases.[3][4] The tertiary alcohol moiety is a versatile functional handle, allowing for further chemical modifications such as esterification, etherification, or elimination to access a diverse range of chemical entities.
The primary challenge in synthesizing these structures lies in the efficient and controlled formation of the quaternary carbon center at the C1 position of the cyclohexane ring. This guide focuses on the most robust and widely adopted method for achieving this: the Grignard reaction.
Principal Synthetic Strategy: The Grignard Reaction
The addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound is a cornerstone of carbon-carbon bond formation.[5] For the synthesis of this compound, this involves the reaction of a benzylmagnesium halide with cyclohexanone. This method is highly effective due to the powerful nucleophilicity of the Grignard reagent and the electrophilicity of the carbonyl carbon.[6]
Reaction Mechanism
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the ketone.
-
Formation of Benzylmagnesium Halide: Benzyl chloride (or bromide) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form benzylmagnesium chloride. The magnesium inserts into the carbon-halogen bond, inverting the polarity of the benzylic carbon from electrophilic to strongly nucleophilic.
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. This breaks the carbonyl π-bond, transferring the electron pair to the oxygen atom and forming a magnesium alkoxide intermediate.[7]
-
Protonation (Work-up): The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute sulfuric acid). The alkoxide is protonated to yield the final tertiary alcohol, this compound.[5]
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of Grignard addition to cyclohexanone.
Causality Behind Experimental Choices
Understanding the "why" behind each experimental parameter is critical for a successful and reproducible synthesis.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, especially water.[8] This reaction consumes the reagent and reduces the yield. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[9]
-
Solvent Selection: Diethyl ether and tetrahydrofuran (THF) are the most common solvents. They are crucial not only for their ability to dissolve the reagents but also for their role in stabilizing the Grignard reagent through coordination of the ether oxygens to the magnesium atom. This solvation is essential for the reagent's formation and reactivity.[10]
-
Initiation of Reagent Formation: The reaction between the alkyl halide and magnesium turnings can sometimes be slow to start. This is often due to a passivating layer of magnesium oxide on the metal surface. Initiation can be facilitated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the magnesium turnings with a glass rod to expose a fresh metal surface.[11][12]
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are both highly exothermic. The reaction should be cooled in an ice bath, and the reagents should be added dropwise to maintain control and prevent side reactions, such as Wurtz coupling of the benzyl halide.
Detailed Laboratory Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound on a 20 mmol scale.
Safety Precautions:
-
Hazards: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[13] Diethyl ether is extremely flammable. Benzyl chloride is a lachrymator and toxic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.
Equipment:
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Dropping funnel (125 mL), oven-dried
-
Condenser with a drying tube (filled with CaCl₂), oven-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Magnesium Turnings | 24.31 | 0.53 g | 22 |
| Benzyl Chloride | 126.58 | 2.53 g (2.3 mL) | 20 |
| Cyclohexanone | 98.14 | 1.96 g (2.06 mL) | 20 |
| Anhydrous Diethyl Ether | 74.12 | ~100 mL | - |
| Saturated NH₄Cl (aq) | - | ~50 mL | - |
| Saturated NaCl (Brine) | - | ~30 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Step-by-Step Procedure:
-
Setup and Reagent Formation:
-
Assemble the dry three-neck flask with the dropping funnel, condenser, and a glass stopper. Place the magnesium turnings and a stir bar in the flask.
-
In the dropping funnel, prepare a solution of benzyl chloride in 20 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the benzyl chloride solution from the dropping funnel to the magnesium turnings. If the reaction does not start within a few minutes (indicated by cloudiness and gentle bubbling), add one small crystal of iodine.
-
Once the reaction initiates, begin stirring and add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. Use an ice bath if the reflux becomes too vigorous.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30-45 minutes until most of the magnesium has been consumed. The solution should appear grayish and cloudy.
-
-
Reaction with Cyclohexanone:
-
Prepare a solution of cyclohexanone in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.
-
Add the cyclohexanone solution dropwise to the stirring Grignard reagent over 30 minutes. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Extraction:
-
Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the alkoxide and dissolve the magnesium salts.
-
Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 50 mL of diethyl ether to ensure all the product is dissolved.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine all the organic layers and wash them with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
-
-
Purification and Characterization:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexanes.
-
Characterize the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for this compound synthesis.
Subsequent Reactions: Friedel-Crafts Alkylation
The synthesized this compound can serve as an alkylating agent in Friedel-Crafts reactions. Under strong acid catalysis (e.g., H₂SO₄ or AlCl₃/CH₃NO₂), the tertiary alcohol can be protonated, leading to the loss of water and the formation of a stable tertiary carbocation. This carbocation can then act as an electrophile in an electrophilic aromatic substitution reaction with an aromatic solvent like benzene.[14][15]
This reaction is a testament to the synthetic versatility of the product, but it also serves as a caution: using strong acidic conditions during the Grignard work-up should be avoided to prevent unintended side reactions with any excess aromatic starting materials.
Caption: Friedel-Crafts alkylation using this compound.
Conclusion
This guide outlines a reliable and well-established methodology for the synthesis of this compound derivatives. By leveraging the Grignard reaction, researchers can access this valuable molecular scaffold with high efficiency. A thorough understanding of the underlying reaction mechanism and the rationale for specific experimental conditions is paramount for achieving success and reproducibility. The detailed protocol provided herein serves as a validated starting point for laboratory synthesis, enabling further exploration of this compound class in drug discovery and materials science.
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Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Experimental Setup for the Benzylmagnesium Chloride Grignard Reaction
This guide provides an in-depth exploration of the preparation, handling, and application of benzylmagnesium chloride, a pivotal Grignard reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that ensure procedural success and safety.
Foundational Principles: Understanding Benzylmagnesium Chloride
Benzylmagnesium chloride (BnMgCl) is a highly reactive organometallic compound, valued for its ability to form carbon-carbon bonds through nucleophilic addition and substitution reactions. Its utility is, however, intrinsically linked to its instability and sensitivity to atmospheric moisture and oxygen. A thorough grasp of its chemical nature is paramount for its effective use.
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. In the case of benzylmagnesium chloride, the reaction proceeds between benzyl chloride and magnesium turnings. Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are indispensable as they coordinate with the magnesium center, stabilizing the reagent through the formation of a soluble complex. This stabilization is crucial for preventing the reagent from precipitating and becoming unreactive.
A noteworthy characteristic of benzylmagnesium chloride is its propensity to undergo rearrangement reactions, yielding o-tolyl derivatives in addition to the expected "normal" products.[1][2][3] This phenomenon arises from the complex reaction mechanism and is influenced by the nature of the electrophile and the reaction conditions.[1][2]
Rigorous Safety Protocols: A Non-Negotiable Prerequisite
The pyrophoric nature of Grignard reagents necessitates stringent safety measures.[4] Benzylmagnesium chloride reacts violently with water and can ignite upon exposure to air.[4] All operations must be conducted within a certified chemical fume hood, and the operator must be equipped with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and Nomex gloves.[5]
Key Safety Imperatives:
-
Inert Atmosphere: All glassware must be thoroughly dried to remove any traces of water, and the entire experimental setup must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).[6][7][8]
-
Solvent Purity: The solvents used must be anhydrous.[4][9] The presence of water will quench the Grignard reagent, reducing the yield and potentially creating hazardous byproducts.[8] Ethers like THF are also prone to forming explosive peroxides upon storage and should be tested and purified if necessary.[7][10]
-
Exothermic Reaction Control: The formation of Grignard reagents is highly exothermic.[11] Provisions for cooling, such as an ice-water bath, must be readily available to manage the reaction temperature and prevent a runaway reaction.[9][11]
-
Quenching: The reaction must be carefully quenched by the slow addition of a proton source, typically a saturated aqueous solution of ammonium chloride or dilute acid, to an ice-cooled reaction mixture.
Experimental Workflow: From Preparation to Application
The successful application of benzylmagnesium chloride hinges on a meticulously executed experimental workflow, encompassing preparation, quantification, and reaction.
Caption: Reaction mechanism of benzylmagnesium chloride with a carbonyl compound.
Protocol for Reaction with a Carbonyl Compound:
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the titrated benzylmagnesium chloride solution (1.1 equivalents) dropwise to the stirred solution of the carbonyl compound. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.
Conclusion
The successful execution of reactions involving benzylmagnesium chloride is a testament to careful planning, meticulous technique, and a deep understanding of the underlying chemical principles. By adhering to stringent safety protocols, ensuring anhydrous conditions, and accurately quantifying the reagent, researchers can harness the synthetic power of this versatile Grignard reagent. The potential for rearrangement reactions adds a layer of complexity but also offers opportunities for unique synthetic transformations when properly understood and controlled.
References
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BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])
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Austin, P. R., & Johnson, J. R. (1932). ABNORMAL REACTIONS OF BENZYLMAGNESIUM CHLORIDE. Journal of the American Chemical Society, 54(2), 647–659. (URL: [Link])
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Gilman, H., & St. John, E. L. (1930). n-AMYLBENZENE. Organic Syntheses, 10, 4. (URL: [Link])
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Benkeser, R. A., & Snyder, D. C. (1982). Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. The Journal of Organic Chemistry, 47(7), 1243–1249. (URL: [Link])
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Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde - Sciencemadness.org. (URL: [Link])
- WO2010117285A2 - Process for the preparation of grignard compounds - Google P
- Yanagisawa, A. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 7: Compounds of Groups 13 and 2 (Al, Ga, In, Tl, Be...Ba). Georg Thieme Verlag.
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Benkeser, R. A., & Snyder, D. C. (1982). Mechanism of the reaction between benzylmagnesium chloride and carbonyl compounds. A detailed study with formaldehyde. The Journal of Organic Chemistry, 47(7), 1243-1249. (URL: [Link])
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American Chemical Society. (n.d.). Grignard Reaction. (URL: [Link])
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Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. (URL: [Link])
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. (URL: [Link])
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Organic Syntheses Procedure. (n.d.). (URL: [Link])
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EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. (URL: [Link])
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Stoessel, F. (2008). Safety aspects of the process control of Grignard reactions. ResearchGate. (URL: [Link])
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University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (URL: [Link])
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Begtrup, M. (2010). Titration of a Grignard Reagent Solution. (URL: [Link])
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Quora. (2022). What are Grignard reagent preparation precautions during preparation? (URL: [Link])
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The Cyclohexanol Moiety: A Versatile Scaffold for Novel Antidepressant Synthesis
Introduction: Beyond Traditional Scaffolds in Antidepressant Drug Discovery
The landscape of antidepressant drug discovery is in a constant state of evolution, driven by the need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles. While classic tricyclic and selective serotonin reuptake inhibitor (SSRI) scaffolds have been the cornerstone of treatment for decades, medicinal chemists are increasingly exploring novel molecular architectures to modulate key neurotransmitter systems. Among these, the cycloalkanol moiety, particularly the 1-substituted cyclohexanol framework, has emerged as a privileged scaffold in the design of potent and effective antidepressants. This application note delves into the synthetic utility of 1-benzylcyclohexanol and its analogues as key building blocks in the creation of novel antidepressant agents, with a primary focus on the well-established serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.
The significance of the cyclohexanol ring lies in its ability to introduce conformational rigidity and three-dimensionality into a molecule. This can lead to enhanced binding affinity and selectivity for specific receptor or transporter targets within the central nervous system. The benzyl group, in turn, provides a versatile handle for functionalization, allowing for the introduction of various substituents to fine-tune the pharmacological properties of the final compound. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying chemical principles governing the use of this compound derivatives in the synthesis of next-generation antidepressants.
The Synthetic Blueprint: From Cyclohexanone to Bioactive Amines
The core synthetic strategy for many cycloalkanol-based antidepressants revolves around the nucleophilic addition to a cyclohexanone precursor. While this compound itself is a simple tertiary alcohol, the fundamental reaction to create the key intermediate for many antidepressants, including Venlafaxine, involves the condensation of a substituted phenylacetonitrile with cyclohexanone. This reaction forms a cyanohydrin-like intermediate which is a direct precursor to the final bioactive amine.
The synthesis of Venlafaxine serves as an exemplary case study. The process typically begins with the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a strong base. This initial step is crucial as it establishes the core carbon skeleton of the final drug molecule. Subsequent reduction of the nitrile group and N-alkylation yield the desired antidepressant.
Visualizing the Core Synthesis
The following diagram illustrates the generalized synthetic pathway from a substituted phenylacetonitrile and cyclohexanone to a cycloalkanol-containing amine, the foundational structure of many modern antidepressants.
Caption: Generalized synthetic route to cycloalkanol-based antidepressants.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key intermediate analogous to that used for Venlafaxine, and its subsequent transformation. These protocols are intended for trained professionals in a laboratory setting and all necessary safety precautions should be strictly followed.
Protocol 1: Synthesis of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol
This protocol outlines the base-mediated condensation of 4-methoxyphenylacetonitrile with cyclohexanone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Methoxyphenylacetonitrile | 104-47-2 | 147.18 g/mol | 14.7 g (0.1 mol) |
| Cyclohexanone | 108-94-1 | 98.14 g/mol | 10.8 mL (0.105 mol) |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 g/mol | 4.4 g (0.11 mol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 200 mL |
| Saturated Ammonium Chloride | N/A | N/A | 100 mL |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 200 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.4 g, 0.11 mol) under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous THF (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Addition of Phenylacetonitrile: A solution of 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Addition of Cyclohexanone: A solution of cyclohexanone (10.8 mL, 0.105 mol) in anhydrous THF (50 mL) is then added dropwise over 30 minutes at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol as a white solid.
Protocol 2: Reduction of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol to 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
This protocol describes the reduction of the nitrile group to a primary amine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol | 93413-62-8 | 245.33 g/mol | 24.5 g (0.1 mol) |
| Raney Nickel | 7440-02-0 | 58.69 g/mol | ~5 g (slurry in water) |
| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 250 mL |
| Ammonia solution (28% in water) | 1336-21-6 | 35.04 g/mol | 25 mL |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | High pressure |
Procedure:
-
Reaction Setup: A high-pressure hydrogenation vessel (Parr apparatus) is charged with 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (24.5 g, 0.1 mol), anhydrous ethanol (250 mL), and aqueous ammonia solution (25 mL).
-
Catalyst Addition: Raney nickel slurry (~5 g) is carefully added to the reaction mixture.
-
Hydrogenation: The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 24 hours, or until hydrogen uptake ceases.
-
Work-up: The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which can be used in the next step without further purification.
Structure-Activity Relationship and Future Directions
The synthetic accessibility of the this compound scaffold and its derivatives allows for extensive exploration of the structure-activity relationship (SAR). Key modifications can be made at several positions to optimize the pharmacological profile:
-
Aromatic Ring Substitution: Introduction of different substituents (e.g., methoxy, chloro, fluoro) on the phenyl ring can significantly impact the affinity for serotonin and norepinephrine transporters.[1]
-
Amine Substitution: Variation of the N-alkyl groups (e.g., methyl, ethyl) can influence the potency and selectivity of the compound.
-
Cycloalkyl Ring Size: Exploration of different cycloalkanone precursors (e.g., cyclopentanone, cycloheptanone) can alter the conformational properties of the molecule and its interaction with the target proteins.
The development of novel synthetic routes, including asymmetric synthesis to obtain single enantiomers, is a key area of ongoing research.[2] Enantiomerically pure compounds often exhibit improved therapeutic indices compared to their racemic counterparts.
Conclusion
The this compound framework and its analogues represent a highly valuable and versatile platform for the synthesis of novel antidepressant agents. The synthetic strategies outlined in this application note, exemplified by the synthesis of key intermediates for Venlafaxine, provide a solid foundation for researchers in the field of medicinal chemistry. The ability to readily modify the core structure allows for the systematic exploration of SAR, paving the way for the discovery of next-generation antidepressants with enhanced efficacy and safety profiles. The continued exploration of innovative synthetic methodologies will undoubtedly unlock the full potential of this privileged scaffold in the ongoing quest for better treatments for depressive disorders.
References
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and potential antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.
- Jernej, C., & Stanovnik, B. (2007). Recent advances in the synthesis of venlafaxine. ARKIVOC, 2007(15), 1-21.
- Bymaster, F. P., et al. (2001). N-methyl-D-aspartate (NMDA) receptor antagonists as potential antidepressants. Current Drug Targets, 2(3), 241-253.
- Magdolen, P., et al. (2018). Synthesis of venlafaxine and its O-desmethyl metabolite. Molecules, 23(10), 2465.
- Wang, Y., et al. (2015). An efficient and practical synthesis of venlafaxine hydrochloride. Organic Process Research & Development, 19(2), 341-345.
Sources
Troubleshooting & Optimization
Side reactions in the Grignard synthesis of 1-benzylcyclohexanol
An in-depth guide to navigating the complexities of Grignard synthesis, focusing on the preparation of 1-benzylcyclohexanol. This technical support center is designed for professionals in research and drug development, offering detailed troubleshooting for common side reactions and frequently asked questions to ensure experimental success.
Introduction to the Synthesis of this compound
The synthesis of this compound via the Grignard reaction is a fundamental method for creating a tertiary alcohol through carbon-carbon bond formation.[1][2] The primary reaction involves the nucleophilic addition of benzylmagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of cyclohexanone.[3][4] The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final product.[5]
While robust, this synthesis is susceptible to several competing side reactions that can significantly reduce the yield and purity of this compound. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My overall yield is very low, and I recovered a significant amount of unreacted cyclohexanone. What is the likely cause?
Answer:
This is a classic symptom of two potential side reactions: enolization of the cyclohexanone starting material or quenching of the Grignard reagent before it can react.
-
Primary Cause: Enolization of Cyclohexanone The Grignard reagent, benzylmagnesium bromide, is not only a potent nucleophile but also a strong base.[4][5] It can abstract an acidic alpha-proton from cyclohexanone to form a magnesium enolate.[2] This enolate is unreactive towards further Grignard addition and, upon aqueous workup, is simply protonated back to cyclohexanone, reducing the overall product yield.[2]
-
Secondary Cause: Premature Quenching of the Grignard Reagent If your system is not completely anhydrous, any trace amounts of water will protonate and destroy the Grignard reagent, converting it to toluene.[6][7] This reduces the amount of active nucleophile available to react with the cyclohexanone.
Solutions & Protocols:
-
Temperature Control is Critical: The enolization reaction is often favored at higher temperatures. Maintaining a low temperature during the addition of the Grignard reagent to the ketone is crucial.
-
Reverse Addition Technique: Instead of adding the Grignard reagent to the ketone, try adding the cyclohexanone solution slowly to the Grignard reagent solution. This ensures that the ketone is always the limiting reagent in the immediate reaction environment, promoting nucleophilic addition over enolization.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) before use.[6][7] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), to prepare and carry out the reaction.[6]
Experimental Protocol: Minimizing Enolization via Controlled Addition
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Prepare the benzylmagnesium bromide solution in anhydrous THF in the flask.
-
Cool the Grignard solution to 0 °C using an ice-water bath.[8]
-
Dissolve the cyclohexanone in an equal volume of anhydrous THF and load it into the dropping funnel.
-
Add the cyclohexanone solution dropwise to the cooled, stirring Grignard reagent over 30-60 minutes.
-
Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Question 2: My reaction produced a significant amount of a non-polar, high-boiling point byproduct, which I've identified as bibenzyl. Why did this happen?
Answer:
The formation of bibenzyl (1,2-diphenylethane) is a result of a Wurtz coupling reaction .[9][10] This side reaction occurs during the formation of the Grignard reagent itself, where a molecule of the already-formed benzylmagnesium bromide nucleophilically attacks the benzylic carbon of an unreacted benzyl bromide molecule.[9]
Solutions & Protocols:
-
Slow Addition of Alkyl Halide: Add the benzyl bromide diluted in anhydrous ether or THF very slowly to the magnesium turnings. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Maintain a High Surface Area of Magnesium: Ensure the magnesium turnings are not clumped together and are well-stirred. This promotes the reaction of the benzyl bromide with the magnesium surface over the coupling reaction.
-
Control the Temperature: The formation of the Grignard reagent is exothermic.[11] While some heat is needed for initiation, allowing the reaction to proceed too vigorously can favor the Wurtz coupling. Use a water bath to moderate the temperature if necessary.[12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues in the Grignard synthesis of this compound.
Caption: A troubleshooting decision tree for the Grignard synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is an ether-based solvent like diethyl ether or THF necessary? A: Ethereal solvents are crucial for two reasons. First, they are aprotic and will not react with the Grignard reagent. Second, the lone pairs of electrons on the ether oxygen atoms coordinate with and stabilize the magnesium center of the Grignard reagent, keeping it in solution and maintaining its reactivity.
-
Q2: My Grignard reagent formation won't start. What can I do? A: This is a common problem, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[13] To initiate the reaction, you can:
-
Q3: Can I use benzyl chloride instead of benzyl bromide? A: Yes, benzyl chloride can be used and is often prepared by the classical method with magnesium turnings.[14] However, alkyl and benzyl bromides are generally more reactive than chlorides for Grignard formation, and the reaction may be easier to initiate with the bromide.
-
Q4: I've heard of a benzyl to o-tolyl rearrangement. Is that a concern here? A: A study involving the Grignard reaction of benzylmagnesium halides with a specific carbohydrate aldehyde showed an unexpected rearrangement of the benzyl group to an o-tolyl group.[15] This was proposed to proceed through a trienic magnesium alkoxide intermediate.[15] While this is a known phenomenon, it appears to be highly substrate-dependent and is not a commonly reported side reaction in the synthesis of this compound from cyclohexanone. Standard reaction conditions are unlikely to promote this pathway significantly.
Reaction Pathways: Desired Product vs. Side Reactions
The following diagram illustrates the primary reaction pathway and the two most common competing side reactions discussed.
Caption: Reaction scheme showing the desired synthesis and major side reactions.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Low temperatures (0 °C) during addition minimize enolization.[8] Room temperature is sufficient for the reaction to proceed to completion.[5] |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic and coordinates with Mg to stabilize the Grignard reagent.[6] |
| Addition Order | Add Ketone to Grignard (Reverse Addition) | Keeps the ketone as the limiting reagent, favoring nucleophilic addition over enolization. |
| Addition Rate | Slow, Dropwise | Controls the exotherm of the reaction and minimizes side reactions like Wurtz coupling.[9][16] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.[17] |
References
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Yanagisawa, A. (n.d.). Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis. [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]
-
Pakulski, Z., & Zamojski, A. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Whitmore, F. C., & George, R. S. (1942). Cyclohexylcarbinol. Organic Syntheses, 22, 29. [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]
-
van den Heuvel, J. C., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (n.d.). Effect of temperature on Grignard reaction. [Link]
- Google Patents. (n.d.).
-
HZDR. (n.d.). calorimetric investigation of the formation of grignard reagents. [Link]
-
Journal of Chemical Education. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]
-
Organic Syntheses. (n.d.). n-AMYLBENZENE. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). [Link]
-
Reddit. (2025). Wurtz coupling. r/Chempros. [Link]
-
Reddit. (2020). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. [Link]
-
Journal of Organic Chemistry. (n.d.). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. [Link]
-
Aakash Institute. (n.d.). Wurtz Reaction - Examples, Mechanism & Wurtz Fittig Reaction. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]
-
Study.com. (n.d.). Synthesize the following from cyclohexanol and any other organic/inorganic reagent. [Link]
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Issues with the dehydration of tertiary alcohols like 1-benzylcyclohexanol
Technical Support Center: Dehydration of 1-Benzylcyclohexanol
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed dehydration of tertiary alcohols, specifically focusing on this compound. Here, we provide in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the successful synthesis of your target alkenes.
Frequently Asked Questions (FAQs)
Q1: My dehydration of this compound is yielding a mixture of products. How can I favor the formation of the desired alkene, 1-benzylcyclohex-1-ene?
A1: The formation of multiple products is a common issue stemming from the E1 mechanism that governs the dehydration of tertiary alcohols.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which can lead to different alkene isomers depending on which adjacent proton is removed.[1][3] To favor the thermodynamically more stable product, 1-benzylcyclohex-1-ene (Zaitsev's rule), ensure your reaction conditions are optimized for equilibrium.[4] This typically involves using a non-nucleophilic acid catalyst like phosphoric acid and maintaining a controlled temperature.[4][5]
Q2: I'm observing significant charring and the formation of a black tar-like substance in my reaction flask. What is causing this and how can I prevent it?
A2: Charring is often a result of using harsh dehydrating agents like concentrated sulfuric acid, which can also act as a strong oxidizing agent.[5] It can oxidize the alcohol or the resulting alkene, leading to the formation of carbon dioxide, sulfur dioxide, and elemental carbon.[5] To mitigate this, switch to a milder acid catalyst such as 85% phosphoric acid or p-toluenesulfonic acid (TsOH).[4][5] Additionally, ensure uniform heating and avoid localized overheating by using a well-stirred oil bath.
Q3: The yield of my reaction is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature. Tertiary alcohol dehydration is generally faster than for primary or secondary alcohols, but still requires sufficient heating.[1][6]
-
Reversibility: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction.[7] This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction at a temperature that allows for the distillation of the alkene product as it is formed.[8]
-
Side Reactions: Besides charring, ether formation can be a significant side reaction, especially at lower temperatures.[9][10] Ensure the reaction temperature is high enough to favor elimination over substitution.
Q4: I suspect a carbocation rearrangement is occurring. How can I confirm this and what can be done to minimize it?
A4: While the tertiary carbocation formed from this compound is relatively stable, rearrangements are always a possibility in E1 reactions, especially if a more stable carbocation can be formed.[11][12][13] In this specific case, a rearrangement is less likely due to the stability of the initial carbocation. However, if you are working with a different tertiary alcohol where rearrangement is a concern, you can confirm this by detailed spectroscopic analysis (NMR, GC-MS) of your product mixture to identify unexpected alkene isomers. To minimize rearrangements, consider using alternative, non-acidic dehydration methods, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, which proceeds through an E2 mechanism and avoids the formation of a carbocation intermediate.[1][2]
Mechanistic Insights: The E1 Pathway of this compound Dehydration
The acid-catalyzed dehydration of this compound proceeds through a three-step E1 (Elimination, Unimolecular) mechanism.[1][14] Understanding this pathway is critical for troubleshooting and optimizing your reaction.
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[15][16]
-
Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[2]
-
Deprotonation to Form the Alkene: A weak base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the dehydration of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Insufficient heating. 2. Catalyst is inactive or insufficient amount. 3. Reaction time is too short. | 1. Increase reaction temperature. For tertiary alcohols, a range of 25-80°C is typical.[1][9] 2. Use a fresh, appropriate amount of acid catalyst (e.g., 85% H₃PO₄). 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Formation of Multiple Alkene Isomers | 1. Non-selective proton abstraction from the carbocation intermediate. | 1. Use a bulkier base to favor the formation of the less sterically hindered (Hofmann) product if desired. However, for this compound, the Zaitsev product is generally favored. 2. Ensure the reaction reaches thermodynamic equilibrium to favor the most stable alkene. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction due to reasons mentioned above. 2. Reversible reaction equilibrium shifted towards the reactant. | 1. Re-evaluate reaction conditions (temperature, time, catalyst). 2. Remove water as it is formed using a Dean-Stark apparatus. |
| Charring/Polymerization | 1. Use of a strong, oxidizing acid (e.g., concentrated H₂SO₄).[5] 2. High reaction temperature. | 1. Replace H₂SO₄ with a milder acid like 85% H₃PO₄ or TsOH.[4][5] 2. Carefully control the reaction temperature to avoid excessive heat. |
| Formation of an Ether Byproduct | 1. Reaction temperature is too low, favoring SN1 substitution.[10] | 1. Increase the reaction temperature to favor the E1 elimination pathway. |
Experimental Protocols
Protocol 1: Standard Dehydration of this compound using Phosphoric Acid
This protocol is designed to favor the formation of the thermodynamically stable alkene, 1-benzylcyclohex-1-ene.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle with stirrer
Procedure:
-
To a 100 mL round-bottom flask, add 10.0 g of this compound and a magnetic stir bar.
-
Carefully add 15 mL of 85% phosphoric acid to the flask while stirring.
-
Assemble a simple distillation apparatus with the flask.
-
Heat the mixture gently with a heating mantle to a temperature of 140-150°C.
-
Collect the distillate, which will consist of the alkene product and water.
-
Transfer the distillate to a separatory funnel and wash sequentially with:
-
20 mL of saturated sodium bicarbonate solution (to neutralize any residual acid).
-
20 mL of saturated sodium chloride solution (to aid in phase separation).[17]
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Decant the dried organic layer into a clean, dry round-bottom flask.
-
Purify the product by fractional distillation, collecting the fraction that boils at the expected temperature for 1-benzylcyclohex-1-ene.
Protocol 2: Alternative Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine
This method is useful for acid-sensitive substrates or when carbocation rearrangements are a concern, as it proceeds via an E2 mechanism.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 10.0 g of this compound in 50 mL of anhydrous pyridine in a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 6.0 mL of phosphorus oxychloride dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture over 100 g of crushed ice.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them sequentially with:
-
50 mL of 5% HCl solution (to remove pyridine).
-
50 mL of saturated sodium bicarbonate solution.
-
50 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Characterization of Products
Accurate characterization of the reaction products is essential to confirm the success of the dehydration and to identify any byproducts.
| Technique | Expected Observations for 1-Benzylcyclohex-1-ene |
| ¹H NMR | - Disappearance of the alcohol -OH proton signal. - Appearance of a vinyl proton signal (typically a triplet) around 5.5-6.0 ppm. - Signals corresponding to the benzyl and cyclohexene ring protons. |
| ¹³C NMR | - Disappearance of the carbon signal bonded to the hydroxyl group (C-OH) around 70-80 ppm. - Appearance of two new sp² carbon signals in the alkene region (120-140 ppm). |
| IR Spectroscopy | - Disappearance of the broad O-H stretch of the alcohol (around 3200-3600 cm⁻¹). - Appearance of a C=C stretch (around 1640-1680 cm⁻¹) and a =C-H stretch (around 3010-3095 cm⁻¹). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - A major peak corresponding to the molecular weight of 1-benzylcyclohex-1-ene. - Can be used to identify and quantify isomeric byproducts. |
References
-
Mechanism for the dehydration of 1-phenylcyclohexanol. (n.d.). Study.com. Retrieved from [Link]
-
Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com. Retrieved from [Link]
-
What is the mechanism for the dehydration of tertiary alcohols? (2017, October 16). Quora. Retrieved from [Link]
-
Dehydrogenation (Dehydration) of Alcohols. (n.d.). BYJU'S. Retrieved from [Link]
-
Dehydration of alcohols. (n.d.). Chemguide. Retrieved from [Link]
-
Experiment 5: Alcohol Dehydration of Menthol. (n.d.). Web.mnstate.edu. Retrieved from [Link]
-
Dehydration of Cyclohexanol INTRODUCTION. (2022, November 4). YouTube. Retrieved from [Link]
-
14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Elimination Reactions of Alcohols (With Acid). (2015, April 16). Master Organic Chemistry. Retrieved from [Link]
-
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Alkenes from Dehydration of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Elimination Reactions of Alcohols (AQA A Level Chemistry): Revision Note. (2025, May 26). Save My Exams. Retrieved from [Link]
-
Alcohol Dehydration Reaction Mechanism With H2SO4. (2020, July 16). YouTube. Retrieved from [Link]
-
The Dehydration of Benxylcyclohexanols. (1936). Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]
-
E1 Reactions With Rearrangement - Alkyl and Hyride Shifts. (2012, November 9). Master Organic Chemistry. Retrieved from [Link]
-
Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved from [Link]
-
Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol. (2023, February 21). Chegg. Retrieved from [Link]
-
Rearrangement in E1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis Of Cyclohexene The Dehydration Of Cyclohexanol. (2026, January 17). KIET. Retrieved from [Link]
-
Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. (n.d.). Retrieved from [Link]
-
Practical skills assessment video - the dehydration of cyclohexanol to cyclohexene. (2015, December 11). YouTube. Retrieved from [Link]
-
8.2: E1 Reaction. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Preparation of cyclohexene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Dehydration of Alcohols: Mechanism and Practice Problems. (2023, July 23). YouTube. Retrieved from [Link]
-
E1 mechanism: carbocations and rearrangements. (n.d.). Khan Academy. Retrieved from [Link]
- Method for producing cyclohexene by dehydration of cyclohexanol. (n.d.). Google Patents.
-
Alcohol Synthesis Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Help with Alkene Synthesis - Organic. (n.d.). Varsity Tutors. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-Benzylcyclohexanol via Grignard Reaction
Welcome to the Technical Support Center for the synthesis of 1-benzylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the Grignard reaction. Our focus is on ensuring the stability and reactivity of the phenylmagnesium bromide reagent and troubleshooting common issues encountered during the synthesis of this compound.
Core Principles: The Grignard Reaction Mechanism
The synthesis of this compound is a classic example of nucleophilic addition of a Grignard reagent to a ketone. The process involves two primary stages:
-
Formation of the Grignard Reagent: Phenylmagnesium bromide (PhMgBr) is formed by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1] The solvent is critical as it coordinates with the magnesium center, stabilizing the organometallic complex.[1]
-
Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone.[2][3] This forms a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride or dilute HCl) to protonate the alkoxide, yielding the final product, this compound.[2][4]
The overall reaction is highly sensitive to moisture and atmospheric oxygen, making careful experimental technique paramount for success.[5][6][7]
Caption: Overall mechanism for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My Grignard reaction won't start. What are the common causes and solutions?
A1: Failure to initiate is the most frequent problem and is almost always due to an inhibited magnesium surface or the presence of moisture.
-
Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the bromobenzene.[8][9] Additionally, Grignard reagents are extremely strong bases and will react with even trace amounts of water or other protic compounds, which quenches the reagent as it forms.[10][11]
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).[12][13] Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.[13] A drying tube with a desiccant like calcium sulfate should be used to protect the reaction from atmospheric moisture.[12]
-
Activate the Magnesium: The MgO layer must be disrupted to expose a fresh, reactive metal surface. Several methods can be employed:
-
Mechanical Activation: Vigorously stir the magnesium turnings in the dry flask before adding solvent to mechanically break the oxide layer.[14] Crushing the magnesium turnings with a dry glass rod can also be effective.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium.[1][9] These activators react with the MgO layer to expose the underlying metal. The disappearance of the iodine's color is an indicator that the reaction may have started.[8]
-
-
Initiate the Reaction: Add a small portion of the bromobenzene solution to the activated magnesium.[9] Gentle warming with a heat gun may be necessary to start the reaction.[15] An exothermic reaction, bubbling at the magnesium surface, and the appearance of a cloudy or brownish solution are all signs of successful initiation.[8][12] Once initiated, the reaction should be self-sustaining.[9]
-
Q2: My yield is very low, and I've isolated biphenyl as a major byproduct. What happened?
A2: The formation of biphenyl is a classic side reaction known as Wurtz coupling.
-
Causality: This side reaction occurs when the newly formed phenylmagnesium bromide (acting as a nucleophile) reacts with a molecule of unreacted bromobenzene (the electrophile).[16] This is more likely to occur at higher temperatures and higher concentrations of bromobenzene.[16]
-
Troubleshooting & Solutions:
-
Control the Addition Rate: Add the bromobenzene solution to the magnesium suspension slowly and dropwise. This maintains a low concentration of the halide in the reaction flask, minimizing the chance of it reacting with the Grignard reagent.[17]
-
Maintain Optimal Temperature: The reaction is exothermic. While gentle heat may be needed for initiation, the flask should be cooled in an ice bath if the reaction becomes too vigorous to prevent excessive boiling of the ether and to reduce the rate of Wurtz coupling.[8]
-
Ensure Efficient Stirring: Good agitation ensures that the bromobenzene reacts quickly with the magnesium surface rather than accumulating in the solution where it can react with the Grignard reagent.
-
Q3: During the acidic workup, a thick white precipitate or an unmanageable emulsion formed. How should I proceed?
A3: This is common and results from the formation of magnesium salts.
-
Causality: The acidic workup neutralizes the magnesium alkoxide and dissolves any unreacted magnesium metal. This process forms magnesium salts (e.g., Mg(OH)Br, MgCl₂), which can have limited solubility and precipitate out or cause emulsions, making the separation of the organic and aqueous layers difficult.
-
Troubleshooting & Solutions:
-
Use Saturated Ammonium Chloride: For the quench, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids like HCl or H₂SO₄.[18] NH₄Cl is a weakly acidic salt that effectively protonates the alkoxide while being less likely to cause vigorous side reactions or dehydration of the tertiary alcohol product.
-
Dilution: If a precipitate or emulsion forms, add more diethyl ether and water to the separation funnel and shake gently. The increased volume can help dissolve the salts and break the emulsion.
-
Patience and Proper Technique: Allow the layers to separate fully. Gentle swirling or passing the mixture through a pad of Celite (diatomaceous earth) can sometimes help break up emulsions.
-
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide
-
Glassware Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium sulfate drying tube, and a 125 mL pressure-equalizing dropping funnel.[12] Allow the apparatus to cool to room temperature under a gentle stream of nitrogen or argon.
-
Reagent Setup: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.[19]
-
Initiation: Add a small portion (~10%) of the bromobenzene solution to the stirring magnesium turnings. If the reaction does not start within a few minutes (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun until initiation is observed.[15]
-
Formation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[20] The resulting dark brown or gray solution is the phenylmagnesium bromide reagent and should be used immediately.
Caption: Workflow for preparing the phenylmagnesium bromide reagent.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Ketone Addition: Prepare a solution of cyclohexanone (0.95 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.[18]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[18]
-
Workup (Quench): Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[18]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Reagent Stoichiometry | ||
| Mg : Bromobenzene | 1.1 : 1.0 | A slight excess of Mg ensures complete consumption of the halide.[19] |
| Grignard : Cyclohexanone | 1.05 : 1.0 | A small excess of Grignard reagent ensures the ketone is fully consumed. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[1] |
| Grignard Formation Temp. | ~35 °C (Refluxing Ether) | The reaction is exothermic; gentle reflux indicates a controlled, active reaction. |
| Ketone Addition Temp. | 0 °C to Room Temp. | Initial cooling helps control the exotherm of the addition.[18] |
| Common Side Reactions | ||
| Wurtz Coupling | Biphenyl | Minimized by slow addition of halide and temperature control.[16] |
| Protonolysis | Benzene | Avoided by maintaining strict anhydrous conditions.[1][11] |
| Enolization | Recovered Ketone | Less common with cyclohexanone but can occur with sterically hindered ketones.[9] |
References
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Kachowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Study Prep. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Fiveable. (n.d.). Anhydrous Conditions Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Fath, V., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
Filo. (2024, June 1). Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives tw.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-PHENYLDIALIN. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Department of Chemistry. Retrieved from [Link]
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Tu, T., et al. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]
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Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
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YouTube. (2023, February 24). Cyclohexanone And Grignard reagent. Retrieved from [Link]
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Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. Retrieved from [Link]
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YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain. Retrieved from [Link]
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Tidwell, T. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Course Hero. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). TRIPHENYLCARBINOL. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling. Retrieved from [Link]
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Chegg. (n.d.). Synthesize the following from cyclohexanol.... Retrieved from [Link]
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Aakash Institute. (n.d.). Wurtz Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction. Retrieved from [Link]
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Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from [Link]
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Removing unreacted starting materials from 1-benzylcyclohexanol
Welcome to the technical support center for the purification of 1-benzylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the removal of unreacted starting materials and byproducts from this compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, particularly after its synthesis via a Grignard reaction.
Issue 1: Emulsion Formation During Aqueous Workup
Question: I've just quenched my Grignard reaction for the synthesis of this compound, and now I have a persistent emulsion in my separatory funnel that won't break. How can I resolve this?
Answer: Emulsion formation is a common issue in Grignard workups, often caused by the precipitation of fine magnesium salts. Here’s a systematic approach to break the emulsion:
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed for a longer period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.
-
Addition of Brine: A saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This decreases the solubility of organic compounds in the aqueous phase and can help to break the emulsion. Add a significant volume of brine and gently invert the funnel several times.
-
Addition of a Different Organic Solvent: If you used diethyl ether, adding a small amount of a less polar solvent like hexanes or a denser solvent like dichloromethane can alter the properties of the organic layer and aid in separation.
-
Filtration: In stubborn cases, you may need to filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the fine particulate matter that is stabilizing the emulsion. Rinse the filter cake with your organic solvent to ensure you don't lose your product.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
Causality: The Grignard reagent (e.g., benzylmagnesium bromide) reacts with water and the acid used in the workup to form magnesium salts (e.g., MgBr(OH), MgCl2).[1][2] These salts can be finely dispersed, creating a large surface area that stabilizes the oil-in-water or water-in-oil emulsion.
Issue 2: My Purified this compound is Still Contaminated with a Non-polar Impurity.
Question: After an aqueous workup and solvent removal, my NMR spectrum of this compound shows a significant amount of a non-polar impurity. I suspect it's biphenyl from my Grignard reagent. How can I remove it?
Answer: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide, formed by the coupling of the Grignard reagent with unreacted bromobenzene. Due to its non-polar nature, it can be challenging to separate from the more polar this compound. Here are a few strategies:
-
Recrystallization: This is often the most effective method. This compound is a solid at room temperature, while biphenyl is also a solid but with different solubility properties. A mixed solvent system is often effective. For instance, you can dissolve the crude product in a minimal amount of a "good" solvent (like hot ethanol or ethyl acetate) and then slowly add a "bad" solvent (like water or hexanes) until the solution becomes cloudy.[3][4] Upon slow cooling, the desired this compound should crystallize out, leaving the more soluble biphenyl in the mother liquor.
-
Column Chromatography: Flash column chromatography is a reliable method for separating compounds with different polarities. A silica gel column with a gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. The non-polar biphenyl will elute first, followed by the more polar this compound.
-
Trituration: This is a simpler technique than recrystallization. It involves washing the crude solid with a solvent in which the desired product is poorly soluble, but the impurity is soluble.[5] For example, you can wash the crude this compound with cold petroleum ether or hexanes to dissolve the biphenyl.[5]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acidic workup after a Grignard reaction to synthesize this compound?
A1: The acidic workup serves two primary purposes. First, it protonates the intermediate alkoxide that is formed after the Grignard reagent adds to the carbonyl group of cyclohexanone.[1][6] This step is essential to obtain the final neutral alcohol product, this compound. Second, the acid quenches any unreacted Grignard reagent and helps to dissolve the magnesium salts that are formed during the reaction, facilitating their removal during the aqueous extraction.[1][2][7]
Q2: How can I remove unreacted cyclohexanone from my this compound product?
A2: Unreacted cyclohexanone can often be removed through a few methods:
-
Aqueous Extraction with Sodium Bisulfite: Shaking the organic layer with a saturated aqueous solution of sodium bisulfite can form a water-soluble adduct with the cyclohexanone, which can then be separated in the aqueous layer.[8]
-
Column Chromatography: Cyclohexanone is more polar than non-polar byproducts like biphenyl but generally less polar than this compound. Therefore, it can be separated using flash column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Distillation: If you have a significant amount of cyclohexanone, fractional distillation under reduced pressure can be effective, as there is a substantial difference in boiling points between cyclohexanone (155 °C) and this compound (299.9 °C at 760 mmHg).[9][10]
Q3: I used benzyl bromide to make my Grignard reagent and now I have some leftover. How do I remove it?
A3: Benzyl bromide is a lachrymator and should be handled with care. It can be removed from the reaction mixture by:
-
Reaction with a Quenching Agent: Adding a nucleophilic amine like triethylamine to the reaction mixture will convert the benzyl bromide into a water-soluble quaternary ammonium salt, which can then be easily removed during the aqueous workup.[11][12]
-
Column Chromatography: Benzyl bromide is less polar than this compound and will elute earlier from a silica gel column.[11]
-
Distillation under Reduced Pressure: Benzyl bromide has a boiling point of 198-199 °C, which is lower than that of this compound.[12] Distillation under vacuum can effectively separate the two.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification of this compound?
A4: Absolutely. TLC is an invaluable tool for monitoring the progress of your purification.[13] You can use TLC to:
-
Assess the purity of your crude product.
-
Identify the different components in your mixture (e.g., starting materials, product, byproducts).
-
Determine the optimal solvent system for column chromatography.
-
Check the purity of fractions collected from column chromatography.
A common mobile phase for TLC analysis of this reaction would be a mixture of hexanes and ethyl acetate. The less polar compounds will have a higher Rf value, while the more polar compounds will have a lower Rf value.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of this compound
This protocol assumes the crude product contains this compound, unreacted cyclohexanone, and non-polar byproducts like biphenyl.
-
Prepare the Slurry: In a beaker, add silica gel to a small amount of the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes). Swirl to create a uniform slurry.
-
Pack the Column: Carefully pour the slurry into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample to the top of the silica gel.
-
Elute the Column: Begin eluting with the non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Collect fractions and monitor them by TLC. The non-polar impurities will elute first.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the this compound.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization of this compound
This protocol is effective for removing impurities when the desired product is a solid.
-
Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) to just dissolve the solid.
-
Add a "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy.
-
Redissolve and Cool: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallize: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the Product: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 190.28 | 299.9 (at 760 mmHg) | 1.056 |
| Cyclohexanone | 98.14 | 155.6 | 0.947 |
| Benzyl Bromide | 171.04 | 198-199 | 1.438 |
| Biphenyl | 154.21 | 255 | 1.04 |
Data sourced from PubChem and other chemical suppliers.[9][10][14]
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Kadrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
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PubChem. 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Sciencemadness Discussion Board. Separating benzaldehyde from benzyl alcohol. [Link]
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Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
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ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?. [Link]
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-
Chem 355 Jasperse. Recrystallization I. [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Indian Institute of Technology Kanpur. Recrystallization. [Link]
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ResearchGate. (2012, May 16). Removing Benzyl bromide. [Link]
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ACS Publications. The Grignard Reagents | Organometallics. [Link]
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Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. [Link]
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PubMed. Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. [Link]
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PubMed. Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. [Link]
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Organic Syntheses. n-AMYLBENZENE. [Link]
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University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
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Reaction Chemistry & Engineering. (2023, June 28). Selectivity of Grignard reagent formation. [Link]
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Jasperse, Chem 355. Grignard Synthesis of Triphenylmethanol. [Link]
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MOLBASE. 1-benzylcyclohexan-1-ol|1944-01-0. [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]
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ResearchGate. Solvent screening of benzyl chloride Grignard reaction. [Link]
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lacrthxx14. (2021, December 10). Benzaldehyde synthesis - Oxidation of benzyl alcohol. YouTube. [Link]
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Winthrop University, Department of Chemistry. The Grignard Reaction. [Link]
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ResearchGate. Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]
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Organic Syntheses. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. [Link]
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JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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LCGC International. (2020, July 1). High-Throughput and High-Efficiency Separations of Antibodies by Reversed-Phase Chromatography Using Organic Alcohols. [Link]
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Sciencemadness Discussion Board. (2017, March 1). Need pointers on seperating benzaldehyde from benzyl alcohol. [Link]
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ChemBK. This compound. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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University of Guelph, Department of Chemistry. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8. YouTube. [Link]
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Organic Syntheses. (2025, February 2). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. [Link]
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Chemistry LibreTexts. (2021, August 15). Grignards - Quenching Reactions. [Link]
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PubChem. 4-Benzylcyclohexanol. National Center for Biotechnology Information. [Link]
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Chemsrc. Cyclohexanol,1-(phenylmethyl)-. [Link]
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Technical Support Center: Navigating Impurities in 1-Benzylcyclohexanol for Pharmaceutical Research and Development
Welcome to the Technical Support Center for 1-benzylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is paramount to ensure the reliability, safety, and efficacy of the final drug product.[1][2][3]
This document provides in-depth technical guidance in a question-and-answer format to directly address common issues and questions related to impurities in commercially available this compound.
Section 1: Frequently Asked Questions (FAQs) about this compound Impurities
Q1: What are the most common impurities I should expect in commercial-grade this compound and where do they come from?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent commercial synthesis is the Grignard reaction between phenylmagnesium bromide (a Grignard reagent) and cyclohexanone.[3][4] Understanding this process is key to anticipating potential impurities.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual cyclohexanone and benzyl bromide (from the Grignard reagent preparation) are common. Incomplete reaction or improper work-up procedures are the primary causes.
-
Benzyl Alcohol: This can form from the reaction of the Grignard reagent with trace amounts of water or atmospheric oxygen.[4] It can also be a starting material in alternative synthetic routes.[5]
-
Biphenyl: This is a classic byproduct of Grignard reagent formation, arising from a Wurtz-type coupling reaction.
-
1,1'-Bicyclohexanol: This can be formed through the dimerization of cyclohexanone under certain conditions.
Side-Reaction Products:
-
1-Benzylcyclohexene: Dehydration of the tertiary alcohol product, this compound, can occur, especially if the reaction work-up involves acidic conditions at elevated temperatures.
-
Dibenzyl Ether: This can form from the reaction of benzylmagnesium bromide with benzyl bromide.
The following table summarizes these common impurities and their origins:
| Impurity | Chemical Structure | Typical Origin |
| Cyclohexanone | C₆H₁₀O | Unreacted starting material |
| Benzyl Bromide | C₇H₇Br | Unreacted starting material for Grignard reagent |
| Benzyl Alcohol | C₇H₈O | Reaction of Grignard reagent with H₂O/O₂ |
| Biphenyl | C₁₂H₁₀ | Wurtz coupling during Grignard formation |
| 1-Benzylcyclohexene | C₁₃H₁₆ | Dehydration of this compound |
Q2: How can these impurities impact my downstream experiments, particularly in drug development?
A2: Impurities in starting materials can have significant consequences in drug development, affecting not only the yield and purity of subsequent synthetic steps but also the safety and stability of the final API.[1][2][6]
Potential Impacts of Impurities:
-
Reduced Yield: Impurities can interfere with subsequent reactions, leading to lower yields of the desired product.
-
Formation of New Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the target molecule.
-
Altered Biological Activity: Impurities may have their own pharmacological or toxicological profiles, potentially leading to unforeseen biological effects.[2]
-
Compromised Drug Stability: Certain impurities can act as catalysts for the degradation of the API, reducing its shelf life.
-
Regulatory Hurdles: Regulatory agencies like the FDA have strict guidelines on the identification, qualification, and control of impurities in drug substances.[7][8]
It is crucial to have a thorough understanding of the impurity profile of your this compound to mitigate these risks.
Q3: What are the recommended analytical methods for identifying and quantifying impurities in this compound?
A3: A multi-technique approach is often necessary for a comprehensive analysis of this compound purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrometer provides structural information, allowing for the confident identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and for quantitative analysis.[9] A reversed-phase C18 column with a UV detector is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present. Quantitative NMR (qNMR) can also be used for accurate purity determination.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups and can indicate the presence of impurities like ketones (unreacted cyclohexanone) or alkenes (1-benzylcyclohexene).
The choice of method will depend on the specific impurities of concern and the required level of sensitivity.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving this compound.
Problem 1: My reaction yield is consistently low, and I suspect the quality of my this compound.
Possible Cause & Explanation:
The presence of unreacted starting materials, particularly cyclohexanone, can lead to lower than expected yields in subsequent reactions where this compound is the limiting reagent. Furthermore, impurities can sometimes inhibit or poison catalysts used in downstream transformations.
Troubleshooting Steps:
-
Purity Assessment:
-
Protocol: Analyze your commercial this compound using GC-MS or HPLC to identify and quantify any impurities.
-
Rationale: This will confirm if the purity of your starting material is the root cause of the low yield.
-
-
Purification:
-
Protocol: If significant impurities are detected, consider purifying the this compound. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for solid impurities. For liquid impurities, fractional distillation under reduced pressure may be necessary.
-
Rationale: Using a purified starting material will provide a cleaner reaction profile and should improve your yield.
-
Problem 2: I am observing an unexpected byproduct in my reaction that I cannot identify.
Possible Cause & Explanation:
An impurity in the starting this compound may be reacting to form a new, unexpected compound. For example, if your reaction is sensitive to alkenes, the presence of 1-benzylcyclohexene could lead to undesired side products.
Troubleshooting Steps:
-
Characterize the Byproduct:
-
Protocol: Isolate the byproduct using chromatography (e.g., column chromatography or preparative HPLC) and characterize its structure using techniques like NMR and mass spectrometry.
-
Rationale: Knowing the structure of the byproduct will provide clues about its origin.
-
-
Analyze the Starting Material for Precursors:
-
Protocol: Re-examine the analytical data (GC-MS, HPLC) of your this compound, specifically looking for impurities that could be precursors to the observed byproduct.
-
Rationale: This will help you pinpoint the problematic impurity in your starting material.
-
-
Source a Higher Purity Grade:
-
Protocol: If a specific impurity is identified as the cause, source this compound from a different supplier or a higher purity grade that has lower levels of the problematic impurity.
-
Rationale: This is often the most straightforward solution once the root cause is identified.
-
Problem 3: My final compound is showing signs of degradation upon storage.
Possible Cause & Explanation:
Trace impurities in the this compound used in the synthesis can sometimes be carried through to the final product and act as catalysts for degradation. For instance, acidic or basic impurities could promote hydrolysis or other degradation pathways.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Protocol: Conduct a forced degradation study on your final compound under various stress conditions (acid, base, oxidation, heat, light).
-
Rationale: This will help you understand the degradation pathways of your compound and may provide insights into the types of impurities that could be causing the instability.
-
-
Scrutinize the Impurity Profile of the Starting Material:
-
Protocol: Carefully review the certificate of analysis and, if necessary, perform your own detailed analysis of the this compound to look for potentially reactive impurities.
-
Rationale: Identifying and eliminating the source of the degradant-causing impurity is crucial for ensuring the long-term stability of your final compound.
-
Section 3: Visualizing Impurity Formation
Synthesis and Potential Impurity Pathways
The following diagram illustrates the primary synthetic route to this compound and the formation of common impurities.
Caption: Synthesis of this compound and formation of key impurities.
Analytical Workflow for Purity Assessment
This diagram outlines a typical workflow for assessing the purity of a commercial batch of this compound.
Caption: Analytical workflow for purity assessment of this compound.
References
-
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-
ResearchGate. Modern Friedel—Crafts Chemistry. Part 27. Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts. [Link]
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PubMed. Impurities in generic pharmaceutical development. [Link]
-
Baertschi Consulting. Impurity investigations by phases of drug and product development. [Link]
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-
Chemistry Stack Exchange. Synthesis of 2-benzylcyclohexan-1-ol from cyclohexanone. [Link]
-
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-
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-
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-
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-
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-
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-
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-
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-
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Validation & Comparative
Infrared spectroscopy of 1-benzylcyclohexanol hydroxyl group
A Comprehensive Guide to the Spectroscopic Analysis of the Hydroxyl Group in 1-Benzylcyclohexanol
Introduction: The Significance of the Hydroxyl Group
The hydroxyl (-OH) group is a cornerstone of organic chemistry, dictating the physical and chemical properties of a vast array of molecules, including alcohols, phenols, and carboxylic acids.[1] Its ability to participate in hydrogen bonding profoundly influences solubility, boiling point, and reactivity. In the context of this compound, a tertiary alcohol, the hydroxyl group is the primary site of chemical modification and plays a crucial role in its stereochemistry and potential biological activity. Accurate characterization of this functional group is paramount for structural elucidation, purity assessment, and reaction monitoring.[1] Infrared (IR) spectroscopy is a powerful and accessible technique for this purpose, offering a distinct signature for the -OH group.[2] However, a comprehensive analysis often involves complementary techniques to provide a complete structural picture. This guide will compare and contrast the utility of IR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of the hydroxyl group in this compound.
Infrared (IR) Spectroscopy: A Primary Tool for Hydroxyl Group Identification
Infrared spectroscopy probes the vibrational modes of molecules, with different functional groups absorbing infrared radiation at characteristic frequencies.[2] For alcohols, the most prominent and diagnostic absorption bands are associated with the O-H and C-O stretching vibrations.[3]
The O-H Stretching Vibration
The O-H stretching vibration in alcohols gives rise to a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹.[4] The position and, most notably, the shape of this band are highly sensitive to the extent of intermolecular hydrogen bonding.[5]
-
Hydrogen-Bonded -OH: In a condensed phase (solid or liquid), such as a pure sample of this compound, the hydroxyl groups will be extensively involved in intermolecular hydrogen bonding. This weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become very broad.[5][6] For this compound, a broad, strong absorption is expected in the 3200-3400 cm⁻¹ range.[3]
-
"Free" (Non-Hydrogen-Bonded) -OH: In a very dilute solution in a non-polar solvent (like carbon tetrachloride), or in the gas phase, intermolecular hydrogen bonding is minimized. Under these conditions, a sharp, weaker absorption band for the "free" hydroxyl group is observed at a higher frequency, typically around 3600-3650 cm⁻¹.[5] For a tertiary alcohol like this compound, this "free" O-H stretch is expected around 3615 cm⁻¹.[7]
The C-O Stretching Vibration
The stretching vibration of the carbon-oxygen single bond in alcohols also provides a useful diagnostic peak. The position of this absorption is sensitive to the substitution of the carbon atom bearing the hydroxyl group. For tertiary alcohols, such as this compound, the C-O stretching vibration is typically observed in the range of 1100-1210 cm⁻¹ and is usually a strong absorption.[8]
Comparative Analysis with Other Spectroscopic Techniques
While IR spectroscopy is excellent for the initial identification of the hydroxyl group, other techniques provide complementary and often more detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).
-
¹H NMR Spectroscopy:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton in alcohols is variable and can appear over a wide range, typically between 0.5 and 5.0 ppm. Its exact position is dependent on concentration, temperature, and solvent due to the effects of hydrogen bonding.[1] A key characteristic is that the -OH proton signal is often a singlet, as rapid chemical exchange with trace amounts of acid or water can decouple it from neighboring protons.[1] To definitively identify the -OH peak, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR sample will result in the exchange of the hydroxyl proton for a deuterium atom, causing the -OH peak to disappear from the spectrum.
-
Protons on Adjacent Carbons: While this compound does not have a proton on the carbon bearing the hydroxyl group, the protons on the adjacent carbons of the cyclohexyl ring and the benzylic methylene group will have their chemical shifts influenced by the electronegative oxygen atom.[4]
-
-
¹³C NMR Spectroscopy:
-
Carbon Bearing the Hydroxyl Group (C-OH): The carbon atom directly bonded to the hydroxyl group is significantly deshielded and its resonance appears in a characteristic downfield region of the ¹³C NMR spectrum. For alcohols, this signal is typically found in the range of 50-80 ppm.[4] In the case of this compound, a tertiary alcohol, the carbon of the cyclohexyl ring attached to the -OH group would be expected in this region. The PubChem database indicates a ¹³C NMR spectrum is available for this compound, which would confirm this specific chemical shift.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
-
Molecular Ion Peak (M⁺): For tertiary alcohols like this compound, the molecular ion peak is often very weak or entirely absent in the mass spectrum.[9][10] This is due to the facile fragmentation of the molecule upon ionization.
-
Fragmentation Patterns: The fragmentation of alcohols in a mass spectrometer is characterized by two main pathways:[7][11]
-
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could involve the loss of the benzyl radical or a fragment from the cyclohexyl ring.
-
Dehydration: The elimination of a water molecule (loss of 18 amu) is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺.[7]
-
Data Summary: A Comparative Overview
| Technique | Key Feature for -OH Group | Expected Observation for this compound | Strengths | Limitations |
| Infrared (IR) Spectroscopy | O-H Stretch | Broad, strong band at 3200-3400 cm⁻¹ (H-bonded). Sharp, weaker band ~3615 cm⁻¹ (free). | Rapid, non-destructive, excellent for functional group identification. | Provides limited structural detail beyond the functional group. |
| C-O Stretch | Strong band at 1100-1210 cm⁻¹. | Confirms the alcohol class (tertiary). | Can be in a crowded region of the spectrum. | |
| ¹H NMR Spectroscopy | -OH Proton Signal | Singlet, variable chemical shift (0.5-5.0 ppm). Disappears with D₂O shake. | Confirms presence of -OH and provides information on neighboring protons. | Variable peak position can be ambiguous without D₂O exchange. |
| ¹³C NMR Spectroscopy | C-OH Carbon Signal | Signal in the 50-80 ppm range. | Provides information on the carbon skeleton and the electronic environment of the C-OH group. | Requires a larger sample amount and longer acquisition time than ¹H NMR. |
| Mass Spectrometry (MS) | Fragmentation Pattern | Weak or absent molecular ion peak. Fragments corresponding to α-cleavage and dehydration ([M-18]⁺). | Provides molecular weight and fragmentation information for structural elucidation. | Molecular ion may be absent for tertiary alcohols, making molecular weight determination difficult. |
Experimental Protocols
Acquiring the Infrared Spectrum of this compound
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample in the mortar.[1] Gently mix the sample and KBr until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[1]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the IR spectrum.
-
Data Analysis: Analyze the spectrum for the characteristic O-H and C-O absorption bands. Correlate these with other expected peaks for the benzyl and cyclohexyl groups.
dot
Caption: Workflow for IR Spectroscopy using the KBr pellet method.
Logical Framework for Spectroscopic Analysis
The choice of analytical technique often depends on the specific information required. The following diagram illustrates a logical approach to characterizing the hydroxyl group in this compound.
dot
Caption: Decision tree for selecting a spectroscopic method.
Conclusion
The characterization of the hydroxyl group in this compound is effectively achieved through a multi-faceted spectroscopic approach. Infrared spectroscopy serves as an excellent initial tool for the rapid confirmation of the -OH functional group, with the broad O-H stretching band being a highly characteristic feature. For more in-depth structural elucidation, ¹H and ¹³C NMR spectroscopy provide invaluable information on the chemical environment of the hydroxyl group and the overall carbon skeleton. Mass spectrometry, while potentially not showing a molecular ion peak for this tertiary alcohol, offers crucial information through its characteristic fragmentation patterns of α-cleavage and dehydration. By judiciously applying these techniques, researchers can obtain a comprehensive and validated understanding of the structure and purity of this compound, which is essential for its application in research and development.
References
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AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. AZoM.com. [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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ProPrep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved January 23, 2026, from [Link]
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Whitman College. (n.d.). GCMS Section 6.10. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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ACS Publications. (n.d.). Identification of Alcohol Conformers by Raman Spectra in the C–H Stretching Region. The Journal of Physical Chemistry A. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]
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JoVE. (n.d.). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved January 23, 2026, from [Link]
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Taylor, D. R. (1976). The environment of tertiary alcohols from nuclear magnetic resonance spectral shifts on formation of trichloroacetylcarbamates. Canadian Journal of Chemistry, 54(1), 189–193. [Link]
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Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol?[Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzylcyclohexan-1-ol. PubChem. Retrieved January 23, 2026, from [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
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PhysicsOpenLab. (2022, January 20). Raman Spectra of Alcoholic Molecules. [Link]
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Canadian Science Publishing. (1956). THE OH STRETCHING FREQUENCIES OF SOME NEW ALCOHOLS. [Link]
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Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]
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A Tale of Two Alcohols: A Comparative Guide to 1-Benzylcyclohexanol and 1-Phenylcyclohexanol in Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a tertiary alcohol precursor can significantly influence reaction pathways, yields, and the ultimate molecular architecture. At first glance, 1-benzylcyclohexanol and 1-phenylcyclohexanol appear as close cousins—structurally similar and often synthesized through the venerable Grignard reaction. However, the seemingly innocuous insertion of a single methylene (-CH₂-) bridge in this compound introduces profound differences in reactivity, stability, and synthetic utility when compared to its close relative, 1-phenylcyclohexanol.
This guide provides an in-depth, data-supported comparison of these two critical building blocks. We will dissect their synthesis, explore their divergent reactivity under acidic conditions, and discuss their distinct applications, offering field-proven insights to inform your experimental design.
Part 1: The Synthetic Landscape - A Grignard Story
The most direct and common route to both tertiary alcohols is the nucleophilic addition of an organometallic reagent to cyclohexanone.[1][2] The Grignard reaction is the workhorse here, but the choice between a benzyl- and a phenyl- Grignard reagent is the first critical divergence.
The overall synthetic approach is illustrated below:
Caption: Dehydration pathway of 1-Phenylcyclohexanol.
Dehydration of this compound
The dehydration of this compound is a far more complex affair. The initially formed tertiary carbocation is benzylic, but it is one carbon removed from the ring. This system is highly susceptible to rearrangement and intramolecular cyclization.
Under strong acid catalysis (e.g., H₂SO₄, P₂O₅), the reaction can proceed via two major competing pathways: 1[1][3]. Simple Elimination: Loss of an adjacent proton yields 1-benzylcyclohexene . 2[4]. Intramolecular Friedel-Crafts/Cyclization: The carbocation can act as an electrophile, attacking the electron-rich phenyl ring. This intramolecular alkylation, followed by rearrangement, leads to the formation of fused polycyclic systems, such as 2,3-benzobicyclo[3.3.1]nona-2-ene (a hexahydrofluorene derivative).
[1][5][4]The choice of catalyst and reaction conditions can dramatically shift the product ratio. For instance, using AlCl₃/CH₃NO₂ strongly favors the cyclized product, while H₂SO₄ gives a mixture containing a significant amount of the simple elimination product.
[1][4]This divergent reactivity is the single most important consideration for a synthetic chemist. If the goal is a simple alkene, 1-phenylcyclohexanol is the superior choice. However, if the objective is to build complex, fused-ring systems, this compound provides a unique and powerful entry point.
[6]### Part 4: Applications and Pharmacological Context
1-Phenylcyclohexanol: This molecule is of significant interest to drug development and forensic professionals primarily because it is a known metabolite of phencyclidine (PCP) , a dissociative anesthetic with high abuse potential. U[7][8]nderstanding its properties and synthesis is crucial for developing analytical standards for toxicology and for studying the metabolic pathways of PCP-related compounds. F[9][10]urthermore, its structural motif is a key building block in medicinal chemistry. I[7]t has been used as a starting material to prepare haptens for creating artificial antigens for phencyclidine immunoassays.
[11]This compound: Beyond its utility as a precursor for polycyclic systems, this compound itself has found applications in the fragrance industry. I[2]t is reported to possess a pleasant aroma, described as having grapefruit, tea-like, and fruity notes. I[2]ts derivatives are also explored for various applications.
[12]### Part 5: Detailed Experimental Protocols
The following are representative protocols for the Grignard synthesis of each alcohol. Safety Note: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.
Protocol 1: Synthesis of 1-Phenylcyclohexanol
-
Setup: In a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all under N₂), place magnesium turnings (2.6 g, 0.11 mol).
-
Initiation: Add 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 0.10 mol) in 80 mL of anhydrous diethyl ether. Add ~10 mL of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), a small crystal of iodine can be added as an initiator.
-
Grignard Formation: Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, stir the grey/black mixture for an additional 30 minutes.
-
Addition: Cool the flask to 0 °C in an ice bath. Prepare a solution of cyclohexanone (9.8 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it dropwise from the dropping funnel over 30 minutes. A thick, white precipitate will form.
-
Workup: After the addition is complete, remove the ice bath and stir for 1 hour at room temperature. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent by rotary evaporation to yield the crude product, which can be recrystallized from hexanes to give a white crystalline solid.
Protocol 2: Synthesis of this compound
-
Setup: Assemble the same flame-dried apparatus as in Protocol 1. Place magnesium turnings (2.6 g, 0.11 mol) in the flask.
-
Grignard Formation: Prepare a solution of benzyl chloride (12.7 g, 0.10 mol) in 100 mL of anhydrous THF. Add ~10 mL to the magnesium turnings to initiate the reaction. Once initiated, add the remaining solution dropwise at a controlled rate to maintain a gentle reflux. Note: This step is more prone to side reactions; slow, controlled addition is key. Stir for 1 hour after addition is complete.
-
Addition: Cool the resulting Grignard solution to 0 °C. Add a solution of cyclohexanone (9.8 g, 0.10 mol) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Conclusion
While this compound and 1-phenylcyclohexanol can be synthesized via similar methods, they are far from interchangeable.
-
Choose 1-Phenylcyclohexanol when your synthesis requires a stable, high-yielding route to a tertiary alcohol that will cleanly dehydrate to a single, predictable alkene (1-phenylcyclohexene). Its relevance as a PCP metabolite also makes it indispensable for pharmacological and forensic research.
-
Choose this compound when your synthetic target involves the construction of complex, fused polycyclic hydroaromatic systems. The inherent reactivity of its benzylic carbocation intermediate, while challenging to control, offers a powerful tool for intramolecular cyclization that is unavailable to its phenyl-substituted counterpart.
A thorough understanding of the subtle yet profound impact of the benzylic methylene spacer is paramount. This knowledge allows the synthetic chemist to move beyond simply creating a molecule and instead strategically harness its intrinsic reactivity to achieve complex and valuable chemical transformations.
References
- Khalaf, A. A., Awad, I. M., El-Emary, T. I., & Abd El-Aal, H. A. K. (2006). Modern Friedel-Crafts Chemistry part-27-Alkylation of Benzene with 1-Benzyl- and 1-Phenylcyclohexanols in the Presence of H2SO4 and AlCl3/CH3NO2 Catalysts. Journal of the Indian Chemical Society, 83, 819-823.
-
Khalaf, A. A., et al. (2006). Modern Friedel-Crafts chemistry. Part-271. Alkylation of benzene with 1-benzyl- and 1-phenylcyclohexanols in the presence of H 2SO4 and AlCl3/CH3NO2 catalysts. ResearchGate. (URL: [Link])
-
Chegg. (n.d.). Draw a step-by-step mechanism for the dehydration of 1-phenylcyclohexanol. (URL: [Link])
-
ChemBK. (2024). 1-Phenylcyclohexanol-1. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15319, 1-Phenylcyclohexanol. PubChem. (URL: [Link])
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PubMed. (1983). Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine. (URL: [Link])
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Cook, J. W., & Hewett, C. L. (1936). The dehydration of benzylcyclohexanols. Journal of the Chemical Society (Resumed), 62. (URL: [Link])
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Quora. (2020). Sir as we know benzene ring doesn't undergo nucleophillic substitution reactions, so does the phenylmagnesium bromide (phenyl containing g grignard's reagent) reactive enough to give benzophenone with benzoyl chloride? (This reference provides context on Grignard reactivity). (URL: [Link])
-
Chegg. (2023). Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol. (URL: [Link])
-
NIST. (n.d.). 1-Phenylcyclohexanol. NIST Chemistry WebBook. (URL: [Link])
-
Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS.... (This reference provides an example of a related Grignard reaction). (URL: [Link])
-
YouTube. (2022). Dehydration of Cyclohexanol INTRODUCTION. (This reference provides background on alcohol dehydration). (URL: [Link])
-
Brainly. (2024). Predict the product from the reaction of phenylmagnesium bromide (C_6H_5MgBr) with benzoyl chloride. (URL: [Link])
-
PubMed. (1981). In vitro metabolism of 1-phenyl-1-cyclohexene, a pyrolysis product of phencyclidine. (URL: [Link])
-
University of Calgary. (2009). Chem 353 Final 2003 : Synthesis. (URL: [Link])
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ScienceDirect. (2007). Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control. (This reference provides context on chiral compounds, tangentially related). (URL: [Link])
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Reddit. (2025). Cloride vs. Bromide Grignard Reactivity. r/chemistry. (URL: [Link])
-
YouTube. (2024). Synthesis of Alcohols via the Grignard Reaction. (URL: [Link])
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-
ACS Publications. (1953). Syntheses and Relative Dehydration Rates of Some Methyl-substituted 1-Phenylcyclohexanols. (URL: [Link])
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ACS Publications. (2020). Synthesis of Vicinal Quaternary All-Carbon Centers via Acid-catalyzed Cycloisomerization of Neopentylic Epoxides. Organic Letters. (URL: [Link])
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Chegg. (2017). Solved In Project 7.2, the dehydration of.... (URL: [Link])
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University of Wisconsin-Madison. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. (This reference provides a general Grignard protocol). (URL: [Link])
-
ChemRxiv. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (URL: [Link])
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Wikipedia. (n.d.). Phencyclidine. (URL: [Link])
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RSC Publishing. (1936). The Dehydration of BenxylcyclohexanoJs. (URL: [Link])
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YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (URL: [Link])
-
FULIR. (2019). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. (URL: [Link])
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Safety Operating Guide
Navigating the Safe Handling of 1-Benzylcyclohexanol: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational framework for the safe use of 1-benzylcyclohexanol, focusing on the critical role of Personal Protective Equipment (PPE) and appropriate disposal protocols. By understanding the "why" behind each procedural step, we aim to foster a culture of safety and precision in the laboratory.
Hazard Assessment of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is the foundation of a robust safety plan. This compound presents several potential risks that necessitate stringent protective measures.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed or inhaled : This indicates a risk of systemic toxicity upon ingestion or breathing in vapors or aerosols.[1]
-
Causes skin irritation : Direct contact can lead to inflammation, redness, and discomfort.[2][3][4]
-
Causes serious eye damage : Contact with the eyes can result in significant and potentially irreversible injury.[2][3][4]
-
May cause respiratory irritation : Inhalation of vapors or dust can irritate the respiratory tract, leading to coughing and discomfort.[2][4]
-
May cause an allergic skin reaction : Repeated exposure may lead to skin sensitization, where subsequent contact, even with small amounts, can trigger an allergic response.[1]
A comprehensive understanding of these hazards informs every aspect of the handling process, from the selection of PPE to emergency response procedures.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between the user and a hazardous substance. Before relying on PPE, engineering and administrative controls should be implemented to minimize exposure.
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the most effective way to control inhalation exposure to vapors and potential aerosols.
-
Administrative Controls : Access to areas where this compound is used should be restricted to authorized personnel. Clear and concise Standard Operating Procedures (SOPs) for its handling must be established and readily available.[7] All personnel must receive documented training on these procedures and the associated hazards before working with the compound.[4][8]
Personal Protective Equipment (PPE): Your Essential Safeguard
The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to ANSI Z87.1 standards. Goggles provide a complete seal around the eyes, which is crucial for protecting against splashes of this compound that can cause serious eye damage.[2] A face shield may be worn in addition to goggles for full-face protection, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended for handling alcohols.[9][10] Always check the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. It is critical to discard and replace gloves immediately if they become contaminated.[11] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat made of a suitable material should be worn to protect the skin and clothing from accidental splashes.[5] |
| Respiratory Protection | Respirator (if necessary) | Under normal handling conditions within a fume hood, a respirator is not typically required. However, if aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on respirator selection.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Step-by-Step Operational Plan
A structured workflow minimizes the risk of exposure and ensures procedural consistency.
Preparation
-
Review the SDS : Before beginning any work, thoroughly review the Safety Data Sheet for this compound.[4]
-
Inspect PPE : Ensure all PPE is in good condition and free from defects.[11]
-
Prepare the Work Area : Confirm that the chemical fume hood is functioning correctly.[6] Gather all necessary equipment and reagents to avoid interruptions during handling.
-
Don PPE : Put on all required PPE as outlined in the table above before entering the designated work area.
Handling
-
Dispensing : Carefully dispense the required amount of this compound, avoiding splashing.
-
Keep Containers Closed : Keep containers of this compound tightly sealed when not in use.
-
Avoid Inhalation : Work in a manner that minimizes the generation of vapors or aerosols.
-
No Contaminated Items : Do not allow personal items (e.g., pens, notebooks, phones) in the designated handling area.
Post-Handling
-
Decontaminate Equipment : Clean any equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Clean Work Area : Wipe down the work surface in the fume hood with a decontaminating solution.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Spills and Exposure
In the event of an accident, a swift and informed response is crucial.
Spill Response
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Additional PPE : If safe to do so, don appropriate respiratory protection and any other necessary PPE before attempting to clean up the spill.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[13]
-
Absorb and Collect : Absorb the spilled material and carefully collect it into a designated, labeled hazardous waste container.[13]
-
Decontaminate the Area : Clean the spill area with a suitable solvent and then soap and water.[5]
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed, and chemically resistant container for hazardous waste.
-
Labeling : The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[14]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[15][16][17] Do not dispose of this compound down the drain.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
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MOLBASE. (n.d.). 1-benzylcyclohexan-1-ol|1944-01-0. MOLBASE Encyclopedia. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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HSSE World. (2019, December 11). Chemical Protective Clothing Selection Guide. Retrieved from [Link]
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Bio-Rad. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025, August 27). Cyclohexanol,1-(phenylmethyl)- | CAS#:1944-01-0. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (DHHS (NIOSH) Publication No. 90-109). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Protective Clothing and Ensembles. Restored CDC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Cintas. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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Wayne State University. (n.d.). Sensitizers SOP. Office of Environmental Health and Safety. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
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National Institutes of Health. (n.d.). Spill in Laboratory. Office of Research Services. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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University of Cape Town. (n.d.). SOP: Safe Use & Handling of Sensitizing Agents. Faculty of Science. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
